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molecular formula C18H22O2 B1618247 Octanoic acid, 1-naphthyl ester CAS No. 4483-62-9

Octanoic acid, 1-naphthyl ester

Cat. No. B1618247
M. Wt: 270.4 g/mol
InChI Key: SUAOWWVNMRJABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477385

Procedure details

The reaction was carried out in a glass reactor furnished with a thermometer, mechanical stirrer, Dean Stark type collector equipped with a reflux condenser and gas and liquid tubes. The reactor was charged with 40 g. of octanoic acid, 10 g. (78 m mols) of naphthalene, 8 g. of heptane, 0.34 g. (1.5 millimols) of Pd(OAc)2 0.45 g (1.5 m mols of Sb(OAc)3 and 0.15 g (1.5 m mols) of KOAc. Dean Stark Collector was filled with heptane. The reaction was carried out at 170° C. with vigorous stirring for 5 hours. GLC analysis showed that 57 m mols (73% yield) of naphthyl octanoate were produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Sb(OAc)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
0.15 g
Type
reactant
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1.CC([O-])=O.[K+]>CC([O-])=O.CC([O-])=O.[Pd+2].CCCCCCC>[C:1]([O:10][C:19]1[C:20]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:16]=[CH:17][CH:18]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Three
Name
Sb(OAc)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
KOAc
Quantity
0.15 g
Type
reactant
Smiles
CC(=O)[O-].[K+]
Step Five
Name
Quantity
0.45 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a glass reactor
CUSTOM
Type
CUSTOM
Details
furnished with a thermometer, mechanical stirrer, Dean Stark type collector
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
The reactor was charged with 40 g
CUSTOM
Type
CUSTOM
Details
was carried out at 170° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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